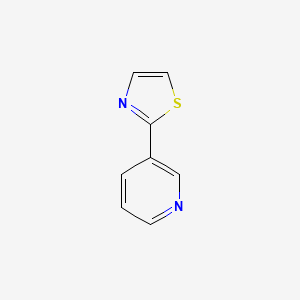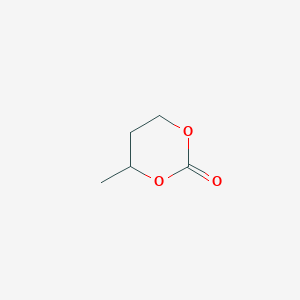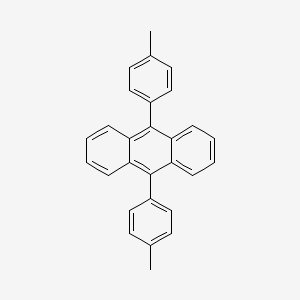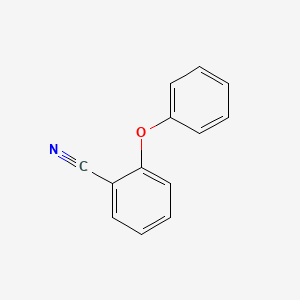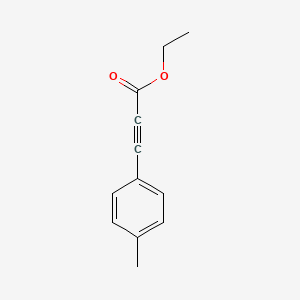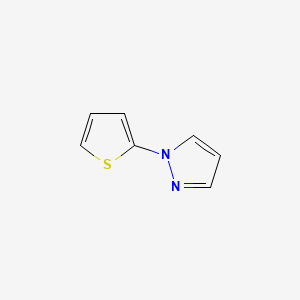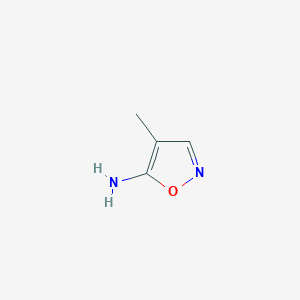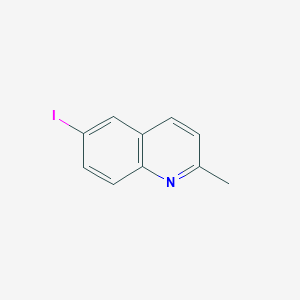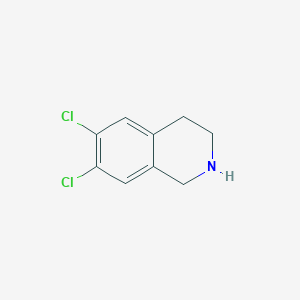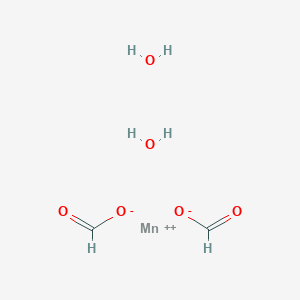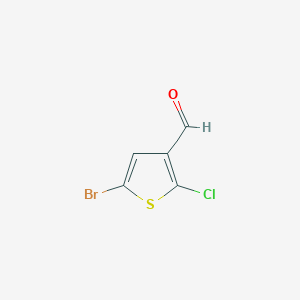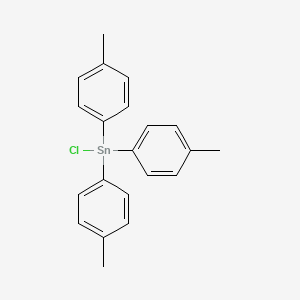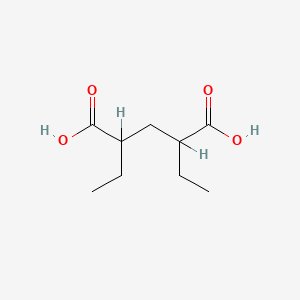
2,4-二乙基戊二酸
描述
“2,4-Diethylglutaric Acid” is a chemical compound with the molecular formula C9H16O4 . It is a solid substance at 20°C .
Molecular Structure Analysis
The molecular weight of “2,4-Diethylglutaric Acid” is 188.22 . The compound appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
“2,4-Diethylglutaric Acid” is a solid at 20°C . It has a melting point of 78°C and is soluble in methanol .
科学研究应用
-
Agricultural Science
- Application : 2,4-D is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .
- Method of Application : These products can be used at post-emergence (leave) or pre-emergence stage of crops (on soil). On post-emergence application, it is important to choose appropriate herbicides for an efficient weed control .
- Results : The indiscriminate use of pesticides can produce numerous damages to the environment. Therefore, the role of microorganisms in its degradation and its main degradation metabolite, 2,4- dichlorophenol (2,4-DCP), is being studied .
-
Environmental Science
- Application : The impact of 2,4-D and Glyphosate on Soil Enzyme Activities in a Resistant Maize Cropping System is being studied .
- Method of Application : A field study was conducted on 2,4-D+glyphosate-resistant maize to determine the impact of 2,4-D alone and 2,4-D+glyphosate on extracellular enzyme activity in both bulk and rhizosphere soil .
- Results : 2,4-D+glyphosate-treated plots had higher beta-glucosidase, cellobiohydrolase, and phosphatase activities, but only after the V2 application in bulk soil in the first year of the study, while no significant effects were observed in the rhizosphere .
-
Aquatic Weed Control
-
Forestry
-
Citrus Plant Growth Regulation
-
Lawn and Turf Management
- Application : 2,4-D is widely used in lawns and turfs to control broadleaf weeds .
- Method of Application : The herbicide is typically applied as a spray to the lawn or turf .
- Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus maintaining the health and appearance of lawns and turfs .
-
Soybean, Corn, Sugarcane, and Wheat Fields
- Application : 2,4-D is widely used in agriculture, particularly in soybean, corn, sugarcane, and wheat fields .
- Method of Application : The herbicide is typically applied directly to the crops .
- Results : The use of 2,4-D can effectively control the growth of broadleaf weeds, thus promoting the health and productivity of these crops .
-
Weed and Feed Products
- Application : 2,4-D is a common ingredient in most “weed and feed” products .
- Method of Application : These products are typically applied to lawns or gardens, where they both fertilize the desired plants and kill unwanted weeds .
- Results : The use of “weed and feed” products containing 2,4-D can help maintain the health and appearance of lawns and gardens by controlling weed growth .
-
Rights-of-Way
- Application : 2,4-D is used in rights-of-way areas to control weed growth .
- Method of Application : The herbicide is typically applied directly to the area .
- Results : The use of 2,4-D in rights-of-way areas can effectively control weed growth, thus maintaining the appearance and functionality of these areas .
-
Aquatic Sites
-
Fruit and Vegetable Crops
- Application : 2,4-D is used in a variety of field, fruit, and vegetable crops to control weed growth .
- Method of Application : The herbicide is typically applied directly to the crops .
- Results : The use of 2,4-D can effectively control weed growth, thus promoting the health and productivity of these crops .
-
Regulation of Citrus Plant Growth
安全和危害
属性
IUPAC Name |
2,4-diethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-6(8(10)11)5-7(4-2)9(12)13/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKZVDHZILFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468983 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diethylglutaric Acid | |
CAS RN |
27899-21-4 | |
| Record name | 2,4-Diethylglutaric Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethylglutaric Acid (DL- and meso- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



